BenchChemオンラインストアへようこそ!

Darunavir

HIV-1 Antiretroviral therapy Virologic suppression

Darunavir (TMC114) is a nonpeptidic HIV-1 protease inhibitor with a unique bis-THF moiety, enabling extensive backbone hydrogen bonding with the protease active site. Its dissociative half-life exceeds 240 hours, significantly outperforming first-generation PIs like amprenavir. With a high genetic barrier (requiring ≥8 mutations for substantial resistance), it is the preferred PI for multidrug-resistant HIV-1 strains. Darunavir also demonstrates superior CNS penetration, with CSF unbound concentrations exceeding the wild-type HIV-1 IC90 by a median of 20.6-fold. For treatment-naïve patients with high viral loads, darunavir/ritonavir provides a 12% absolute increase in virologic suppression at 48 weeks compared to lopinavir/ritonavir. Ideal for clinical studies, compassionate use programs, and SAR benchmark research. Contact us for bulk GMP-grade API or research-grade material.

Molecular Formula C27H37N3O7S
Molecular Weight 547.7 g/mol
CAS No. 206361-99-1
Cat. No. B192927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarunavir
CAS206361-99-1
Synonyms114, TMC;  darunavir;  darunavir ethanolate;  Ethanolate, Darunavir;  Prezista;  TMC 114;  TMC-114;  TMC114;  UIC 94017;  UIC-94017;  UIC94017
Molecular FormulaC27H37N3O7S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
InChIKeyCJBJHOAVZSMMDJ-HEXNFIEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid
SolubilityApproximately 0.15 mg/mL at
6.68e-02 g/L

Darunavir (CAS 206361-99-1): Second-Generation HIV-1 Protease Inhibitor with High Genetic Barrier to Resistance


Darunavir (DRV, TMC114) is a second-generation, nonpeptidic HIV-1 protease inhibitor (PI) characterized by a unique bis-tetrahydrofuranylurethane (bis-THF) moiety that enables extensive backbone hydrogen bonding with the protease active site [1]. It is structurally related to amprenavir but exhibits substantially enhanced binding affinity and a slower dissociation rate [2]. Darunavir is administered with low-dose ritonavir or cobicistat as a pharmacokinetic booster and is approved for both treatment-naïve and treatment-experienced HIV-1-infected patients, including those with multidrug-resistant viral strains [3].

Darunavir (CAS 206361-99-1): Why In-Class Protease Inhibitors Cannot Be Simply Interchanged


HIV-1 protease inhibitors exhibit substantial variability in antiviral potency, resistance profiles, binding kinetics, and pharmacokinetic properties that preclude simple therapeutic substitution. First-generation PIs such as saquinavir, indinavir, and nelfinavir demonstrate higher EC50 values (5–100 nM) and are frequently compromised by cross-resistance mutations [1]. Even structurally similar analogs like amprenavir show markedly inferior binding characteristics: darunavir's dissociative half-life exceeds 240 hours compared to amprenavir's substantially shorter residence time [2]. Furthermore, the number of PI resistance-associated mutations required to reduce darunavir susceptibility is significantly greater than for comparator PIs, underscoring its distinct resistance barrier [3]. These quantitative differences in potency, target engagement, and resistance evolution mandate evidence-based selection rather than class-based substitution.

Darunavir (CAS 206361-99-1): Quantified Differentiation from Comparator Protease Inhibitors


Darunavir Demonstrates Superior Virologic Suppression vs. Lopinavir/Ritonavir in Treatment-Naïve Patients (ARTEMIS Trial)

In the phase III ARTEMIS trial (N=689 treatment-naïve patients), darunavir/ritonavir 800/100 mg once daily achieved a higher rate of HIV-1 RNA suppression to <50 copies/mL at 48 weeks compared to lopinavir/ritonavir 800/200 mg total daily dose (84% vs. 78%, estimated difference 5.6% [95% CI -0.1–11%], P<0.001 for non-inferiority) [1]. Among patients with high baseline viral load (HIV-1 RNA ≥100,000 copies/mL), the response rate with darunavir/r was significantly higher (79% vs. 67%, P<0.05) [1]. Darunavir/r also demonstrated a more favorable gastrointestinal safety profile, with lower incidence of grade 2–4 GI adverse events (7% vs. 14%) and treatment-related moderate-to-severe diarrhea (4% vs. 10%) [1].

HIV-1 Antiretroviral therapy Virologic suppression

Darunavir Exhibits 100-Fold Higher Binding Affinity to Wild-Type HIV-1 Protease than Comparator PIs

Surface plasmon resonance analysis revealed that darunavir binds to wild-type HIV-1 protease with a binding affinity (KD) more than 100-fold higher than amprenavir, atazanavir, lopinavir, and tipranavir, driven primarily by an exceptionally slow dissociation rate [1]. The dissociative half-life (t1/2) of darunavir from wild-type protease exceeds 240 hours, compared to substantially shorter values for other PIs including its structural analog amprenavir [1]. The absolute binding affinity of darunavir for wild-type protease has been measured at 4.5 × 10⁻¹² M (ΔG = -15.2 kcal/mol) [2].

Binding kinetics HIV-1 protease Surface plasmon resonance

Darunavir Requires More PI Resistance-Associated Mutations to Reduce Susceptibility than Other Protease Inhibitors

Virus strains with reduced susceptibility to darunavir harbor a significantly higher number of protease inhibitor resistance-associated mutations (PI-RAMs) compared to viruses resistant to other PIs [1]. Selection of darunavir resistance in cell culture from multi-PI-resistant HIV-1 strains required the accumulation of at least 8 protease substitutions, resulting in 50- to 641-fold decreases in darunavir susceptibility with final EC50 values ranging from 125 nM to 3,461 nM [2]. In contrast, resistance to first-generation PIs typically emerges with 1–3 mutations [3]. Darunavir's in vivo plasma concentration (>1 µM) exceeds its protein-binding-corrected EC50 by approximately 1000-fold, further elevating the selective pressure required for resistance emergence [3].

Drug resistance HIV-1 protease Genetic barrier

Darunavir Maintains Antiviral Activity Despite Near 1000-Fold Decrease in Binding Affinity to Multidrug-Resistant Proteases

Unlike amprenavir, atazanavir, lopinavir, and tipranavir, where decreased binding affinity to multidrug-resistant (MDR) proteases directly correlated with reduced antiviral activity, darunavir exhibited a unique disconnect: a nearly 1,000-fold decrease in binding affinity to MDR proteases (harboring 10–14 PI-RAMs) did not translate into weakened antiviral activity [1]. A further decrease in binding affinity was required before darunavir's antiviral effect was diminished [1]. For comparator PIs, the binding affinity loss with MDR proteases consistently resulted in reduced antiviral potency [1].

Multidrug resistance Protease inhibitor Antiviral activity

Darunavir Achieves CSF Concentrations Exceeding Wild-Type HIV-1 IC90 by Median 20.6-Fold

In a study of 29 matched cerebrospinal fluid (CSF)-plasma pairs from HIV-infected individuals receiving darunavir/ritonavir, unbound darunavir concentrations in CSF exceeded the median IC90 for wild-type HIV-1 in all subjects by a median of 20.6-fold, despite the drug's relatively low fractional CNS penetrance [1]. Darunavir is predominantly unbound to protein in CSF, enabling effective CNS antiviral coverage [1]. This contrasts with other protease inhibitors that exhibit variable and often subtherapeutic CNS penetration due to high plasma protein binding and efflux transporter activity [2].

CNS penetration Cerebrospinal fluid HIV-associated neurocognitive disorder

Darunavir Displays No Antagonism with Any Approved Antiretroviral Agent in Combination Studies

In vitro combination studies demonstrate that darunavir exhibits no antagonism when co-administered with any of the following antiretroviral agents: protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, saquinavir, tipranavir); NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, zalcitabine, zidovudine); NNRTIs (delavirdine, rilpivirine, efavirenz, etravirine, nevirapine); and the fusion inhibitor enfuvirtide [1]. This broad compatibility profile distinguishes darunavir from certain other PIs that may exhibit antagonism with specific NRTI or NNRTI backbones [2].

Drug-drug interactions Combination antiretroviral therapy Synergy

Darunavir (CAS 206361-99-1): Evidence-Driven Application Scenarios for Research and Industrial Use


Salvage Therapy for Multidrug-Resistant HIV-1 Infection

Darunavir/ritonavir is the preferred protease inhibitor for patients with documented resistance to multiple first-generation PIs. Its high genetic barrier (requiring ≥8 mutations for significant susceptibility reduction) [1] and retention of antiviral activity despite ~1,000-fold loss in binding affinity to MDR proteases [2] make it uniquely suited for this population. Procurement for clinical studies or compassionate use programs targeting heavily treatment-experienced patients should prioritize darunavir over other PIs.

First-Line Antiretroviral Therapy with CNS Coverage Requirements

For treatment-naïve patients where CNS penetration is a clinical consideration (e.g., presence of neurocognitive symptoms or high CNS viral load), darunavir/ritonavir offers a distinct advantage. CSF unbound darunavir concentrations exceed the wild-type HIV-1 IC90 by a median of 20.6-fold [3], supporting effective CNS viral suppression. This differentiates darunavir from other boosted PI regimens with less favorable CNS penetration profiles.

Structure-Based Drug Design and Resistance Mechanism Studies

Darunavir's well-characterized binding kinetics (KD = 4.5 × 10⁻¹² M, ΔG = -15.2 kcal/mol, dissociative t1/2 >240 h) [4][5] and extensive crystallographic data make it an ideal reference compound for structure-activity relationship (SAR) studies, molecular dynamics simulations, and resistance mechanism investigations. Researchers developing next-generation PIs or studying protease-inhibitor interactions should use darunavir as a benchmark comparator.

High-Baseline-Viral-Load Treatment-Naïve Regimens

In patients with baseline HIV-1 RNA ≥100,000 copies/mL, darunavir/ritonavir demonstrates a statistically significant 12% absolute increase in virologic suppression at 48 weeks compared to lopinavir/ritonavir (79% vs. 67%, P<0.05) [6]. For clinical trials or formulary decisions involving high-viral-load treatment-naïve populations, this efficacy differential supports darunavir-based regimens over lopinavir-based alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darunavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.